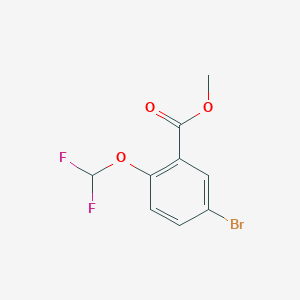

Methyl 5-bromo-2-(difluoromethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPSOKPHMMEARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661019 | |

| Record name | Methyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-78-4 | |

| Record name | Methyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Scaffolds

An In-Depth Technical Guide to Methyl 5-bromo-2-(difluoromethoxy)benzoate

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles to provide actionable, field-proven insights.

This compound (CAS No. 1131587-78-4 ) is an aromatic ester of significant interest in the field of medicinal chemistry.[1][2] Its value lies in the unique combination of three synthetically versatile functional groups on a single benzene scaffold: a bromine atom, a methyl ester, and a difluoromethoxy group.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance critical pharmacological properties.[3] The difluoromethoxy (-OCF₂H) group, in particular, is a fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It acts as a lipophilic hydrogen bond donor, which can improve a molecule's binding affinity to target proteins and enhance its metabolic stability, thereby increasing its in-vivo half-life.[4][5] The bromine atom and the methyl ester provide orthogonal synthetic handles for further molecular elaboration, making this compound a powerful intermediate for building complex drug-like molecules.[3]

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in a research setting.

Key Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1131587-78-4 | [1][2] |

| Molecular Formula | C₉H₇BrF₂O₃ | [1][2] |

| Molecular Weight | 281.05 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | ≥96% (Typical) | [2] |

| InChI Key | UBPSOKPHMMEARW-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Data

While experimental spectra are not publicly available, a prediction of the ¹H and ¹³C NMR chemical shifts can be made based on established principles of NMR spectroscopy.[6] The electron-withdrawing nature of the ester, bromine, and difluoromethoxy groups will significantly influence the electronic environment of the aromatic protons and carbons.

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms. The methyl ester will appear as a singlet in the upfield region.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbonyl carbon of the ester will be the most downfield signal.

Safety and Handling

This compound is classified as a warning-level hazard.[2] Proper handling is essential to ensure laboratory safety.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | H302, H315, H319, H332, H335 | P261, P280, P305+P351+P338 |

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Recommendation: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7]

Synthesis and Mechanistic Rationale

The most direct synthesis of this compound involves the difluoromethylation of its phenolic precursor, Methyl 5-bromo-2-hydroxybenzoate.[1]

Experimental Protocol: O-Difluoromethylation

This protocol details the synthesis via a nucleophilic substitution reaction.

Starting Materials:

-

Methyl 5-bromo-2-hydroxybenzoate (CAS: 4068-76-2)

-

Ethyl 2-bromo-2,2-difluoroacetate (CAS: 667-27-6)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add Ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and maintain for 24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography to yield the final product.

Causality and Experimental Choices

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base. Its primary role is to deprotonate the phenolic hydroxyl group of Methyl 5-bromo-2-hydroxybenzoate, forming a more nucleophilic phenoxide ion. This activation is critical for the subsequent nucleophilic attack.

-

Solvent (DMF): DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Its high boiling point is also suitable for the elevated reaction temperature.

-

Reagent (Ethyl 2-bromo-2,2-difluoroacetate): This reagent serves as the source of the difluoromethyl group. The initial product of the nucleophilic substitution is an intermediate which subsequently undergoes hydrolysis and decarboxylation under the reaction conditions to yield the desired difluoromethoxy ether.

-

Temperature (80 °C): The elevated temperature provides the necessary activation energy for the SₙAr (Nucleophilic Aromatic Substitution) or related substitution mechanism to proceed at a reasonable rate.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true power of this molecule lies in its capacity for diverse chemical transformations, enabling the rapid construction of compound libraries for high-throughput screening.

The Difluoromethoxy Group: A Bioisosteric Mimic

The -OCF₂H group is a moderate electron-withdrawing substituent, influencing the reactivity of the aromatic ring. Its key value is in modulating the physicochemical properties of a lead compound. It can increase lipophilicity, which aids in cell membrane penetration, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5]

The Bromine Handle: Gateway to Complexity

The bromine atom at the C-5 position is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide array of substituents, a critical step in structure-activity relationship (SAR) studies.

Common Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., introducing aryl or alkyl groups).

-

Stille Coupling: Reaction with organostannanes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Key synthetic transformations of this compound.

The Ester Group: A Modifiable Moiety

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. These modifications are crucial for altering solubility, bioavailability, and for introducing new interaction points for receptor binding.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its trifunctional nature provides a robust and flexible starting point for the synthesis of novel chemical entities. The difluoromethoxy group offers a proven method for enhancing drug-like properties, while the bromo and ester functionalities serve as reliable points for diversification. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for new and more effective therapeutics.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 1131587-78-4 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. sites.rowan.edu [sites.rowan.edu]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-2-(difluoromethoxy)benzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 5-bromo-2-(difluoromethoxy)benzoate, a compound of interest in medicinal chemistry, presents a unique analytical challenge due to the presence of multiple functionalities, including a bromine atom, a difluoromethoxy group, and a methyl ester on an aromatic scaffold. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure confirmation of this molecule. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a holistic and self-validating approach to its structural characterization. This document is intended to serve as a practical resource, blending theoretical principles with field-proven experimental protocols.

Introduction: The Analytical Imperative

The bioactivity and safety of a pharmaceutical candidate are intrinsically linked to its molecular structure. Even minor ambiguities can lead to significant downstream challenges in development. This compound incorporates several structural features that are increasingly common in modern pharmaceuticals. The difluoromethoxy group, for instance, can modulate a molecule's lipophilicity and metabolic stability. Therefore, a robust and unequivocal method for confirming its structure is paramount.

This guide eschews a rigid, templated approach in favor of a logical workflow that mirrors the process an analytical scientist would follow. We begin with foundational techniques that identify key functional groups and build towards more detailed analyses that reveal the precise connectivity and spatial arrangement of the atoms.

The Multi-pronged Analytical Workflow

A single analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, where the strengths of one technique compensate for the limitations of another, is essential. The workflow for characterizing this compound is a prime example of this principle.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula and Key Features

Mass spectrometry is the initial port of call to determine the molecular weight and elemental composition of the compound. For this compound, we anticipate a distinct isotopic pattern due to the presence of bromine.

Predicted Mass Spectrum Analysis

The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, will result in a characteristic M+2 peak in the mass spectrum.[1][2] This means we expect to see two molecular ion peaks of similar intensity, separated by 2 m/z units.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 280 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 282 | Molecular ion with ⁸¹Br |

| [M-OCH₃]⁺ | 249/251 | Loss of the methoxy group from the ester |

| [M-COOCH₃]⁺ | 221/223 | Loss of the entire methyl ester group |

| [C₇H₄BrFO]⁺ | 218/220 | A plausible fragment resulting from further breakdown |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable solvent like methanol or acetonitrile.[3] Then, take 10 µL of this stock solution and dilute it with another 1 mL of the solvent.[3] The final concentration should be in the low µM range.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically suitable for this compound.

-

Capillary Voltage: Set to an appropriate value, generally between 3-5 kV.

-

Nebulizing Gas: Use nitrogen at a flow rate that ensures a stable spray.

-

Drying Gas: Nitrogen at an elevated temperature (e.g., 200-300 °C) to aid desolvation.[4]

-

Mass Range: Scan a range of m/z from 50 to 500 to ensure capture of the molecular ion and key fragments.

-

-

Data Analysis: Look for the characteristic 1:1 isotopic pattern for the molecular ion at the predicted m/z values. Analyze the fragmentation pattern to gain initial structural insights.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we are particularly interested in the ester and aromatic functionalities.

Predicted IR Spectrum Analysis

Aromatic esters exhibit a characteristic set of three strong absorption bands, often referred to as the "Rule of Three".[5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Methyl (from ester) |

| ~1730-1715 | C=O stretch | Aromatic Ester[6] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1310-1250 | C-C-O stretch | Aromatic Ester[5] |

| ~1130-1100 | O-C-C stretch | Aromatic Ester[5] |

| ~1050-1000 | C-F stretch | Difluoromethoxy |

| Below 850 | C-Br stretch | Bromo-aromatic |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.[7]

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.[6]

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[7]

-

Sample Scan: Acquire the IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environments. For a molecule with ¹H, ¹³C, and ¹⁹F active nuclei, a suite of NMR experiments is required.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H ortho to ester |

| ~7.6-7.8 | dd | 1H | Aromatic H meta to ester and ortho to Br |

| ~7.2-7.4 | d | 1H | Aromatic H ortho to difluoromethoxy |

| ~6.8-7.1 | t (JHF ≈ 72 Hz) | 1H | -OCHF₂ |

| ~3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum Analysis

The carbon NMR spectrum will show the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | Aromatic C-O |

| ~135 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~125 | Aromatic C-Br |

| ~120 | Aromatic C-H |

| ~115 (t, JCF ≈ 260 Hz) | -OCHF₂ |

| ~53 | -OCH₃ |

Predicted ¹⁹F NMR Spectrum Analysis

The fluorine NMR spectrum is crucial for confirming the presence and environment of the difluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -80 to -95 | d (JHF ≈ 72 Hz) | -OCHF₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

-

Instrumentation: A multi-nuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to the methine proton.

-

Set the spectral width to an appropriate range for fluoroaromatic compounds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Caption: Integration of NMR data for final structure confirmation.

Conclusion: A Self-Validating Structural Dossier

By systematically applying and integrating the data from Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments, we can confidently elucidate the structure of this compound. The MS data provides the molecular formula and confirms the presence of bromine. The IR spectrum identifies the key aromatic ester functional group. Finally, the detailed ¹H, ¹³C, and ¹⁹F NMR spectra provide an unambiguous map of the atomic connectivity. Each piece of data corroborates the others, creating a self-validating dossier that meets the rigorous standards of the pharmaceutical and chemical research industries.

References

- 1. mt.com [mt.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. This compound | 1131587-78-4 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Data of Methyl 5-bromo-2-(difluoromethoxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(difluoromethoxy)benzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methyl ester, and a difluoromethoxy group, imparts specific physicochemical properties that are valuable in the design of novel bioactive molecules and functional materials. The difluoromethoxy group, in particular, is recognized as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell permeability.

A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a consolidation of predicted values derived from established spectroscopic principles and data from closely related chemical structures. Each section details the rationale behind the expected spectral features, offering insights into the relationship between the molecular structure and its spectroscopic signature.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its spectroscopic properties:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents (bromo, difluoromethoxy, and methyl carboxylate) influence the chemical shifts of the aromatic protons and carbons.

-

Methyl Ester Group (-COOCH₃): This group gives rise to characteristic signals in both NMR and IR spectra. The carbonyl (C=O) bond is a strong IR absorber, and the methyl protons are readily identifiable in the ¹H NMR spectrum.

-

Difluoromethoxy Group (-OCHF₂): This group is particularly informative in NMR spectroscopy. The fluorine atoms couple with the proton and the carbon of the group, leading to characteristic splitting patterns.

-

Bromine Atom (-Br): As a halogen, bromine influences the electronic environment of the aromatic ring and its isotopic pattern (⁷⁹Br and ⁸¹Br) is observable in high-resolution mass spectrometry.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Caption: Workflow for ¹H NMR data acquisition.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | d | 1H | Ar-H | Aromatic proton ortho to the ester, deshielded by the carbonyl group. |

| ~7.6-7.7 | dd | 1H | Ar-H | Aromatic proton ortho to the bromine, showing coupling to two other aromatic protons. |

| ~7.1-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the difluoromethoxy group. |

| ~6.6 (t, J ≈ 73 Hz) | t | 1H | -OCH F₂ | The proton of the difluoromethoxy group is split into a triplet by the two equivalent fluorine atoms. The large coupling constant is characteristic of geminal H-F coupling.[1] |

| ~3.9 | s | 3H | -COOCH ₃ | The methyl ester protons appear as a singlet in a typical region for this functional group. |

Interpretation:

The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals for the three aromatic protons. The electron-withdrawing nature of the carbonyl group will deshield the ortho proton, shifting it downfield.[2] The difluoromethoxy group also has an electron-withdrawing inductive effect, influencing the chemical shifts of the adjacent protons. The most characteristic signal is the triplet for the proton of the difluoromethoxy group, with a large coupling constant (J) of approximately 73 Hz due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupling) | Assignment | Rationale |

| ~165 | s | C =O | The carbonyl carbon of the ester group. |

| ~155 | t | Ar-C -O | The aromatic carbon attached to the difluoromethoxy group, split into a triplet by the two fluorine atoms. |

| ~135 | s | Ar-C | Aromatic carbon. |

| ~132 | s | Ar-C | Aromatic carbon. |

| ~125 | s | Ar-C -Br | The aromatic carbon attached to the bromine atom. |

| ~120 | s | Ar-C | Aromatic carbon. |

| ~115 (t, J ≈ 260 Hz) | t | -OC HF₂ | The carbon of the difluoromethoxy group, appearing as a triplet with a large one-bond C-F coupling constant.[3][4] |

| ~53 | s | -COOC H₃ | The methyl carbon of the ester group. |

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon appears downfield, typical for ester groups.[5] The carbon of the difluoromethoxy group will be split into a triplet with a large coupling constant due to the two attached fluorine atoms. The aromatic carbon attached to this group will also show a triplet splitting, but with a smaller two-bond C-F coupling constant. The other aromatic carbons will have chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Process the data to obtain a transmittance or absorbance spectrum.

Caption: Workflow for IR data acquisition.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~2960 | Weak | Aliphatic C-H stretch | Stretching vibration of the methyl group C-H bonds. |

| ~1730 | Strong | C=O stretch | The carbonyl stretch of the aromatic ester is a very strong and sharp absorption.[6][7] |

| ~1600, ~1480 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |

| ~1250 | Strong | Asymmetric C-O-C stretch | The C-O stretching of the ester group.[6] |

| ~1100-1000 | Strong | C-F stretch | Strong absorptions due to the C-F bonds of the difluoromethoxy group. |

| ~800-700 | Strong | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

| ~600 | Medium | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Interpretation:

The IR spectrum will be dominated by a strong carbonyl absorption around 1730 cm⁻¹, confirming the presence of the ester.[6][7] Strong bands in the 1250-1000 cm⁻¹ region will be indicative of the C-O and C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present, confirming the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization, or electron ionization (EI) for fragmentation analysis.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the data to identify the molecular ion and major fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Possible Fragment | Rationale |

| 280/282 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1). |

| 249/251 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 221/223 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 171 | [M - Br - OCH₃]⁺ | Subsequent loss of the bromine atom and the methoxy radical. |

| 105 | [C₆H₄CO]⁺ | A common fragment in the mass spectra of benzoates.[8] |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[8] |

Interpretation:

The mass spectrum should show a molecular ion peak at m/z 280 and 282, corresponding to the two isotopes of bromine, with approximately equal intensity. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (-OCH₃) and the entire carbomethoxy group (-COOCH₃).[9][10][11] The presence of the difluoromethoxy group may lead to additional fragmentation pathways involving the loss of CHF₂.

Summary of Spectroscopic Data

| Technique | Key Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | ~7.1-7.9 ppm (3H) |

| Difluoromethoxy Proton | ~6.6 ppm (t, J ≈ 73 Hz, 1H) | |

| Methyl Ester Protons | ~3.9 ppm (s, 3H) | |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

| Difluoromethoxy Carbon | ~115 ppm (t, J ≈ 260 Hz) | |

| Methyl Ester Carbon | ~53 ppm | |

| IR | C=O Stretch | ~1730 cm⁻¹ (strong) |

| C-O Stretch | ~1250 cm⁻¹ (strong) | |

| C-F Stretch | ~1100-1000 cm⁻¹ (strong) | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 280/282 |

| Base Peak (probable) | [M - OCH₃]⁺ (m/z 249/251) |

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unequivocal identification and characterization of this compound. The unique spectral features arising from the difluoromethoxy group, in particular, serve as a valuable diagnostic tool. This information is essential for researchers working with this molecule, ensuring the integrity of their starting materials and enabling the accurate analysis of reaction outcomes.

References

- 1. rsc.org [rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. brainly.com [brainly.com]

- 7. homework.study.com [homework.study.com]

- 8. brainly.com [brainly.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-bromo-2-(difluoromethoxy)benzoate

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility profile of Methyl 5-bromo-2-(difluoromethoxy)benzoate, a compound of interest in modern drug discovery. The strategic inclusion of a difluoromethoxy group (-OCF₂H) imparts unique physicochemical properties, including metabolic stability and the rare capacity to act as a lipophilic hydrogen bond donor.[1][2] Understanding its solubility is not merely a data-gathering exercise; it is fundamental to predicting its behavior in physiological environments and designing viable formulations. This document outlines the foundational principles of solubility, presents detailed, field-proven protocols for its determination, and explains the causality behind key experimental choices, empowering researchers to conduct a thorough and meaningful characterization of this and similar molecules.

Introduction: The Strategic Importance of this compound

This compound (CAS: 1131587-78-4, Molecular Formula: C₉H₇BrF₂O₃, MW: 281.05 g/mol ) is a halogenated aromatic ester featuring a difluoromethoxy substituent.[3] This functional group is not a trivial addition; it is a strategic tool in medicinal chemistry used to fine-tune a molecule's properties.[1] The -OCF₂H group enhances metabolic stability due to the strength of the carbon-fluorine bonds and can act as a bioisostere for hydroxyl or thiol groups, potentially preserving crucial interactions with biological targets while preventing metabolic degradation.[2][4][5]

The primary objective of this guide is to equip researchers, chemists, and drug development professionals with the necessary theoretical framework and practical methodologies to accurately characterize the solubility of this compound. We will dissect the critical differences between thermodynamic and kinetic solubility, detail robust experimental protocols, and provide a logical framework for interpreting the resulting data.

Foundational Concepts in Solubility Science

A precise understanding of solubility requires differentiating between its two primary forms: thermodynamic and kinetic. This distinction is paramount, as the values can differ significantly and have profound implications for drug development.[6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound at equilibrium. It is defined as the maximum concentration of a solute that can be dissolved in a solvent under a specific set of conditions (temperature, pressure, pH), where the solid phase and the solution phase are in equilibrium.[7] This value is typically determined using the "shake-flask" method, which is considered the gold standard.[8] The thermodynamic solubility of the most stable crystalline form represents the lowest, most relevant solubility value for formulation development.

-

Kinetic Solubility: This is a measure of a compound's ability to remain in solution after being rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[9] The resulting value is often the concentration at which the compound begins to precipitate from a supersaturated state.[10][11] Kinetic solubility assays are high-throughput and common in early drug discovery for screening large numbers of compounds, but they often yield higher values than thermodynamic solubility because they may reflect the solubility of more soluble, metastable solid forms (like amorphous material).[6][9]

The solid-state form (e.g., different polymorphs, or crystalline vs. amorphous) of the compound dictates its thermodynamic solubility.[12] An amorphous solid, lacking a defined crystal lattice, is generally more soluble than its crystalline counterparts. It is crucial to characterize the solid form before and after a solubility experiment to ensure data integrity.

Caption: Relationship between core solubility concepts.

Physicochemical Assessment of the Target Molecule

The molecular structure of this compound provides critical clues to its expected solubility behavior.

-

Aromatic Core & Bromine: The benzene ring and the bromine atom contribute significantly to the molecule's lipophilicity, suggesting poor intrinsic aqueous solubility.

-

Methyl Ester Group: As a neutral functional group, the methyl ester is not expected to ionize across the physiological pH range.[13] However, esters are susceptible to acid- or base-catalyzed hydrolysis, which could cleave the molecule into 5-bromo-2-(difluoromethoxy)benzoic acid and methanol.[14] This chemical instability must be assessed, as it can confound solubility measurements. The resulting carboxylic acid would exhibit pH-dependent solubility.[15]

-

The Difluoromethoxy Group (-OCF₂H): This is the most influential group. The two highly electronegative fluorine atoms make the attached hydrogen atom acidic, allowing it to function as a hydrogen bond donor.[4] This unique feature, termed a "lipophilic hydrogen bond donor," allows it to interact favorably with both polar and non-polar environments, a highly desirable trait in drug design.[1]

Caption: Impact of molecular features on physicochemical properties.

Experimental Design for Solubility Profiling

A multi-faceted experimental approach is required for a complete solubility profile. The following protocols are designed to be self-validating and provide a comprehensive dataset.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method establishes the true equilibrium solubility and serves as the benchmark for all other measurements.[8][16]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, 0.1 M HCl, PBS pH 7.4, methanol, acetonitrile). The presence of undissolved solid throughout the experiment is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium.[17] A minimum of 24-48 hours is standard, but the equilibration time should be confirmed by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifuging the vials and then sampling the clear supernatant, or by using a syringe filter (ensure the compound does not adsorb to the filter material).[12]

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV (see Protocol 3).

-

Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using techniques like Powder X-ray Diffraction (PXRD) to confirm that no phase transformation (polymorphic change) occurred during the experiment.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[18][19]

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) to create a primary stock solution of known concentration.

-

Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the primary stock solution with the mobile phase.[18]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by scanning a dilute solution from 200-400 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).[16]

-

Sample Measurement: Inject the diluted supernatant samples from the solubility experiments. Use the calibration curve equation to calculate the exact concentration in the analyzed samples, and then back-calculate to determine the concentration in the original undiluted supernatant.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table to facilitate comparison across different conditions.

Table 1: Solubility Profile of this compound

| Solvent / Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Solid Form Post-Experiment |

| Deionized Water | 25 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |

| 0.1 M HCl (pH ~1) | 25 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |

| Deionized Water | 37 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |

| PBS (pH 7.4) | 37 | Thermodynamic | [Data] | [Data] | [e.g., Form I] |

| Methanol | 25 | Thermodynamic | [Data] | [Data] | N/A |

| Acetonitrile | 25 | Thermodynamic | [Data] | [Data] | N/A |

| DMSO | 25 | Thermodynamic | [Data] | [Data] | N/A |

| PBS (pH 7.4) | 25 | Kinetic | [Data] | [Data] | [e.g., Amorphous] |

Interpretation:

-

Aqueous vs. Organic: A significant difference in solubility between aqueous buffers and organic solvents like methanol or acetonitrile will confirm the compound's lipophilic nature.

-

pH Effect: Compare the solubility at pH 1 and pH 7.4. For this ester, little difference is expected unless hydrolysis has occurred. Any significant, time-dependent increase in solubility at low or high pH may indicate degradation to the more soluble carboxylate salt.

-

Temperature Effect: For most solids, solubility increases with temperature.[10] The magnitude of this increase provides insight into the thermodynamics of dissolution.

-

Thermodynamic vs. Kinetic: A higher kinetic solubility value compared to the thermodynamic value is common and indicates the formation of a supersaturated solution.[6]

Advanced Characterization: Crystal Morphology Engineering

If the thermodynamic solubility of this compound is found to be prohibitively low for a desired application, advanced formulation strategies may be necessary. One such strategy is crystal morphology engineering. The shape (habit) of a crystal can significantly impact its dissolution rate and powder handling properties like flowability.[20][21] Techniques such as solvent selection or the use of tailor-made additives during crystallization can be employed to produce crystals with more favorable, equidimensional shapes (e.g., blocks) rather than high-aspect-ratio shapes (e.g., needles), which tend to dissolve more slowly and process poorly.[20][22]

Conclusion

Characterizing the solubility of this compound is a foundational step in its development pathway. A scientifically rigorous approach demands more than a single data point; it requires a comprehensive profile that distinguishes between thermodynamic and kinetic solubility, assesses the impact of pH and temperature, and validates the integrity of the solid state. The unique properties conferred by the difluoromethoxy group make this compound a compelling candidate for further research, and the protocols and principles outlined in this guide provide the necessary framework for generating the robust, high-quality solubility data required to advance its development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1131587-78-4 [sigmaaldrich.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. quora.com [quora.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. ajdhs.com [ajdhs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. improvedpharma.com [improvedpharma.com]

- 20. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Methyl 5-bromo-2-(difluoromethoxy)benzoate

This guide provides a comprehensive exploration of the reactivity of the carbon-bromine (C-Br) bond in Methyl 5-bromo-2-(difluoromethoxy)benzoate, a versatile building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in synthetic applications. We will delve into the electronic influences on the C-Br bond and provide detailed, field-proven protocols for its functionalization through various cross-coupling and nucleophilic substitution reactions.

Introduction: The Unique Profile of this compound

This compound is a polysubstituted aromatic compound featuring a bromine atom, a methyl ester, and a difluoromethoxy group. The strategic placement of these functionalities imparts a distinct reactivity profile, making the C-Br bond a prime target for a wide array of chemical transformations. The presence of the electron-withdrawing methyl ester and the strongly electron-withdrawing difluoromethoxy group significantly influences the electronic environment of the aromatic ring, thereby activating the C-Br bond towards specific reaction classes.

The difluoromethoxy (-OCF₂H) group, in particular, is of growing interest in drug design. It is often employed as a bioisostere for other functional groups, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability. Understanding and controlling the reactivity of the C-Br bond in this scaffold is therefore crucial for the synthesis of novel chemical entities with potential therapeutic applications.

The Electronically Deficient Nature of the Aryl System

The reactivity of the C-Br bond in this compound is fundamentally governed by the electron-deficient character of the benzene ring. This is a direct consequence of the cumulative electron-withdrawing effects of the substituents:

-

Methyl Ester (-CO₂Me): This group exerts a moderate electron-withdrawing effect through both induction and resonance.

-

Difluoromethoxy (-OCF₂H): The two highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the aromatic ring. While the oxygen atom can participate in resonance donation, the strong inductive withdrawal dominates, rendering the group net electron-withdrawing.

This pronounced electron deficiency has two major implications for the C-Br bond:

-

Activation towards Palladium-Catalyzed Cross-Coupling Reactions: The electron-poor nature of the aryl bromide facilitates the oxidative addition step in palladium catalytic cycles, which is often the rate-determining step. This enhanced reactivity allows for milder reaction conditions and broader substrate scope in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

-

Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, making the displacement of the bromide ion by a suitable nucleophile a viable synthetic route.[2][3]

The following sections will provide detailed protocols and mechanistic insights into these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-Br bond in this compound serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the substrate generally leads to high reactivity.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. For an electron-deficient aryl bromide like this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is typically efficient.[4]

This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the dioxane solvent.

-

Add the catalyst-ligand mixture to the reaction flask under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ligand Selection (SPhos): Bulky, electron-rich phosphine ligands like SPhos are highly effective for Suzuki couplings of electron-deficient aryl bromides as they promote the reductive elimination step and stabilize the palladium catalyst.

-

Base Selection (K₃PO₄): A moderately strong base like potassium phosphate is often optimal. Stronger bases can sometimes lead to side reactions, including dehalogenation of the starting material, a common issue with electron-poor aryl halides.[5]

-

Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

A potential side reaction with electron-deficient aryl bromides is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[5]

Mitigation Strategies:

| Strategy | Rationale |

| Use a Milder Base | Strong bases can promote pathways leading to hydride formation. Switching from K₃PO₄ to a weaker base like K₂CO₃ or CsF may be beneficial. |

| Lower Reaction Temperature | Higher temperatures can increase the rate of dehalogenation. Running the reaction at the lowest effective temperature is advisable. |

| Optimize Ligand | The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation. Screening different phosphine ligands may be necessary. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[6] For electron-deficient substrates, this reaction is generally efficient.[7]

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene, anhydrous and degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

-

Add anhydrous, degassed toluene (10 mL).

-

Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System (Pd₂(dba)₃/XPhos): The combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for a broad range of amines and aryl halides, including challenging electron-deficient substrates.[7]

-

Base Selection (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common and effective choice.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[8] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, and electron-withdrawing groups on the aryl halide enhance the reaction rate.[9][10]

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL).

-

Add the terminal alkyne (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

-

Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Dual Catalyst System (Pd/Cu): The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

-

Base/Solvent (Triethylamine): Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed during the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the substituents on this compound also activates the C-Br bond towards nucleophilic aromatic substitution (SNAr).[2] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide ion.[11]

-

Nucleophile Strength: Strong nucleophiles are generally required. Common examples include alkoxides, thiolates, and amines.

-

Leaving Group Ability: The rate of SNAr reactions often follows the order F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom. However, with good nucleophiles and highly activated systems, the reaction can still be efficient with a bromide leaving group.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the cation of the nucleophile and increase its reactivity.

This protocol provides a general procedure for the reaction of this compound with a thiol.

Materials:

-

This compound

-

Thiol (e.g., thiophenol) (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).

-

Add anhydrous DMF (10 mL) and stir the suspension.

-

Add the thiol (1.2 mmol) to the reaction mixture.

-

Heat the reaction to 80-120 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

The C-Br bond in this compound is a highly versatile functional group that can be readily transformed through a variety of modern synthetic methodologies. The electron-deficient nature of the aromatic ring, imparted by the methyl ester and the potent difluoromethoxy group, makes this substrate an excellent candidate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, this electronic activation opens the door to nucleophilic aromatic substitution reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to advanced materials. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, and base, is paramount to achieving high yields and minimizing side reactions.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. byjus.com [byjus.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Literature review on the importance of difluoromethoxybenzoates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate chess game of drug discovery, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical moieties available to medicinal chemists, the difluoromethoxy group (-OCF₂H) has emerged as a particularly powerful and versatile tool. Its unique electronic and steric properties offer a nuanced approach to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the importance of difluoromethoxybenzoates and the broader class of difluoromethoxyaryl compounds, grounded in field-proven insights and established scientific principles.

The Strategic Advantage of the Difluoromethoxy Group

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] The difluoromethoxy group, in particular, offers a unique constellation of properties that sets it apart from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.

A Tunable Bioisostere

The difluoromethoxy group serves as an excellent bioisostere for several common functional groups, including hydroxyl, thiol, and even amine groups.[4][5] This is largely due to the acidic nature of its hydrogen atom, which allows it to act as a hydrogen bond donor—a capability absent in the trifluoromethoxy group.[4] By replacing metabolically labile groups, the -OCF₂H moiety can significantly enhance a drug's half-life while preserving crucial interactions with biological targets.[4]

Modulating Physicochemical Properties

The difluoromethoxy group provides a valuable intermediate level of lipophilicity. It is more lipophilic than a methoxy group but less so than a trifluoromethoxy group, allowing for finer control over a molecule's solubility and membrane permeability.[4][6] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of the fluorine atoms also influences the acidity or basicity (pKa) of adjacent functional groups, which can be strategically leveraged to improve drug-like properties.[6]

Enhancing Metabolic Stability

A primary driver for the inclusion of the difluoromethoxy group is the remarkable strength of the carbon-fluorine bond.[4] This bond is highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[4] Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's systemic exposure and duration of action.[6]

The Role of Difluoromethoxybenzoates in Drug Discovery: A Mechanistic Perspective

Difluoromethoxybenzoates serve as important building blocks and final compounds in pharmaceutical research and development. The benzoate scaffold is a common feature in many bioactive molecules, and the introduction of a difluoromethoxy group can profoundly impact their therapeutic potential.

Case Study: Roflumilast

Roflumilast (Daliresp®), a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), prominently features a difluoromethoxy group.[4] The presence of this group contributes to the drug's potency and metabolic stability.[4] Roflumilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and a subsequent reduction in inflammatory responses.[4]

Caption: Signaling pathway of Roflumilast, a PDE4 inhibitor.

Case Study: Pantoprazole

Pantoprazole (Protonix®) is a proton pump inhibitor that contains a difluoromethoxy group on its benzimidazole ring.[4] This group is crucial for the drug's chemical stability and mechanism of action in treating acid-related disorders.[4]

Synthesis of Difluoromethoxybenzoates: A Step-by-Step Protocol

The synthesis of difluoromethoxybenzoates typically involves the difluoromethoxylation of a corresponding hydroxybenzoic acid derivative, followed by esterification if necessary. The following is a representative protocol for the synthesis of a generic methyl 4-(difluoromethoxy)benzoate.

Experimental Protocol: Synthesis of Methyl 4-(difluoromethoxy)benzoate

Step 1: Difluoromethoxylation of Methyl 4-hydroxybenzoate

-

To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a pressure vessel, add a base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Seal the vessel and cool the mixture to 0 °C.

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22), into the vessel.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-(difluoromethoxy)benzoate.

Step 2: Characterization

-

Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Caption: General workflow for the synthesis of a difluoromethoxybenzoate.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the difluoromethoxy group in comparison to the methoxy and trifluoromethoxy groups, which are critical for making informed decisions during the drug design process.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.45 | +1.04 |

| Hammett Sigma Constant (σp) | -0.27 | +0.14 | +0.35 |

| Hydrogen Bond Donating Ability | No | Yes | No |

| Metabolic Stability | Low (O-demethylation) | High | High |

Conclusion and Future Perspectives

The difluoromethoxy group is a powerful asset in the medicinal chemist's toolkit, offering a unique combination of properties to overcome common challenges in drug development.[6] Its ability to enhance metabolic stability, fine-tune lipophilicity, and act as a hydrogen bond donor makes it a valuable substituent for the optimization of lead compounds.[4][6] As synthetic methodologies for the introduction of this group continue to improve, we can expect to see an even greater number of drug candidates and approved drugs featuring the difluoromethoxy moiety in the future. The strategic application of difluoromethoxybenzoates and other difluoromethoxy-containing scaffolds will undoubtedly continue to play a crucial role in the development of safer and more effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. A review: FDA-approved fluorine-containing small molecules from 2015 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Methyl 5-bromo-2-(difluoromethoxy)benzoate as a Versatile Fragment for Biophysical Screening

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel starting points for drug development.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes smaller libraries of low molecular weight compounds (<300 Da), or "fragments".[4][5] These fragments, though typically exhibiting weak binding affinities (in the high micromolar to millimolar range), form highly efficient and specific interactions with their protein targets.[6][7] This efficiency allows for a more comprehensive exploration of a target's chemical space, often revealing binding sites and interaction modes that larger molecules might miss.[3][6] The journey from a low-affinity fragment hit to a potent lead compound is then a rational, structure-guided process of chemical elaboration, such as growing, linking, or merging fragments.[8][9]

This application note focuses on a particularly valuable tool for FBDD campaigns: Methyl 5-bromo-2-(difluoromethoxy)benzoate . We will explore its unique chemical properties and provide detailed protocols for its application in primary screening via Surface Plasmon Resonance (SPR) and hit validation using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Featured Fragment: this compound

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[10] this compound is an exemplary fragment due to its balanced physicochemical properties and strategically incorporated functionalities that make it amenable to multiple biophysical detection techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1131587-78-4 | [11][12] |

| Molecular Formula | C₉H₇BrF₂O₃ | [12] |

| Molecular Weight | 281.05 g/mol | [12] |

| Physical Form | Solid | [11] |

| Purity | ≥96% | [11] |

Key Structural Features and Their Rationale:

-

Low Molecular Weight: At ~281 Da, it comfortably adheres to the "Rule of Three," a common guideline for fragment properties, ensuring a higher probability of efficient binding.[5]

-

Difluoromethoxy Group (-OCF₂H): This is the fragment's most powerful feature. The two fluorine atoms provide a clean, sensitive handle for ¹⁹F NMR spectroscopy.[13] ¹⁹F NMR is an ideal technique for fragment screening because of its high sensitivity, the wide chemical shift range of fluorine, and the absence of background signals in biological samples, allowing for the screening of fragment cocktails.[2][13][14]

-

Bromo Group (-Br): The bromine atom provides a heavy-atom substituent useful for phasing in X-ray crystallography, which is often the ultimate step in structurally characterizing the fragment-protein interaction.[15]

-

Methyl Ester Group (-COOCH₃): This group can act as both a hydrogen bond acceptor and a potential vector for synthetic elaboration (fragment growing) during the hit-to-lead optimization phase.[8]

The FBDD Screening Workflow: A Step-by-Step Overview

A successful FBDD campaign is a multi-stage process that progressively filters and validates hits. The workflow ensures that resources are focused on only the most promising chemical matter.

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[16][17][18] It measures changes in refractive index near a sensor surface to monitor the binding of an analyte (the fragment) to an immobilized ligand (the target protein) in real-time.[19][20] Its low protein consumption and ability to provide kinetic data make it a preferred method for FBDD.[7][17]

Objective: To identify initial fragment hits that bind to a target protein by screening at a single high concentration.

Materials:

-

Biacore T200 SPR system (or equivalent)

-

Series S Sensor Chip CM5 (or other suitable surface)

-

Target protein of interest (≥95% purity)

-

This compound (M5B2DB)

-

SPR Running Buffer (e.g., HBS-EP+, pH 7.4)

-

Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine)

-

High-quality anhydrous DMSO

-

96- or 384-well plates

Methodology:

-

Protein Immobilization:

-

Rationale: Covalently attaching the target protein to the sensor surface is the first critical step. Amine coupling is a common, robust method. The goal is to achieve a surface density that provides a sufficient signal window for small fragment binding without causing mass transport limitations.

-

Procedure:

-

Equilibrate the sensor surface with SPR Running Buffer.

-

Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).

-

Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without protein injection to allow for subtraction of bulk refractive index changes.[17]

-

-

-

Fragment Preparation:

-

Rationale: Accurate solution preparation is crucial. Fragments are dissolved in 100% DMSO to create high-concentration stocks, which are then diluted into the running buffer for the assay.

-

Procedure:

-

Prepare a 100 mM stock solution of M5B2DB in 100% anhydrous DMSO.

-

For the primary screen, prepare a 200 µM solution of the fragment in SPR Running Buffer. Crucially, ensure the final DMSO concentration is matched across all samples and the running buffer itself (e.g., 2% DMSO). This requires a solvent correction protocol to minimize false positives arising from refractive index mismatches.[17][19]

-

-

-

SPR Screening Run:

-

Rationale: A single-concentration injection is used for primary screening to maximize throughput.[21] The key is to detect any binding event, which will be quantified later.

-

Procedure:

-

Set the system temperature (e.g., 25°C).

-

Inject the 200 µM M5B2DB solution over the target and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds followed by a dissociation time of 60-120 seconds.

-

After each cycle, wash the system with a solution like 50% DMSO to prevent compound carryover.[21]

-

Include buffer-only injections periodically to double-reference the data.

-

-

-

Data Analysis and Hit Triage:

-

Rationale: A "hit" is identified by a specific binding response on the target surface that is absent on the reference surface.

-

Procedure:

-

Process the raw data by subtracting the reference flow cell signal and a buffer blank injection (double referencing).

-

A fragment is considered an initial hit if it produces a stable and reproducible binding response significantly above the background noise (e.g., >3 standard deviations of the mean of control responses).

-